5-Fluorofuran-2-carboxylic acid

Beschreibung

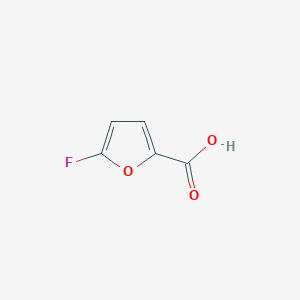

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluorofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEGQVXXGOEAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304794 | |

| Record name | 5-Fluoro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377729-87-8 | |

| Record name | 5-Fluoro-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377729-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluorofuran-2-carboxylic acid

Introduction: The Significance of Fluorinated Furan Scaffolds

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The furan ring, a bio-isostere for the phenyl group, is a prevalent motif in numerous bioactive compounds.[2] The introduction of a fluorine atom can dramatically alter the physicochemical properties of the parent molecule, enhancing metabolic stability, lipophilicity, and target binding affinity.[3][4] 5-Fluorofuran-2-carboxylic acid is a valuable building block, providing a synthetically versatile handle for the construction of more complex fluorinated pharmaceuticals and advanced materials. This guide offers a comprehensive overview of a reliable synthetic route to this compound and a detailed discussion of the analytical techniques required for its thorough characterization.

Synthesis of 5-Fluorofuran-2-carboxylic acid: A Two-Step Approach

A convenient and efficient synthesis of 5-Fluorofuran-2-carboxylic acid has been developed, proceeding in two steps with a commendable overall yield.[5][6] The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, specifically a fluorodenitration, followed by a deprotection step.

Synthetic Pathway Overview

The synthesis commences with the commercially available benzyl 5-nitrofuran-2-carboxylate. The electron-withdrawing nitro group at the 5-position activates the furan ring for nucleophilic attack by fluoride. The subsequent hydrogenolysis of the benzyl ester affords the target carboxylic acid.

Caption: Synthetic route to 5-Fluorofuran-2-carboxylic acid.

Part 1: Fluorodenitration of Benzyl 5-nitrofuran-2-carboxylate

The initial step involves the displacement of the nitro group with fluoride. The choice of reagents and conditions is critical for the success of this transformation.

-

Fluoride Source: Potassium fluoride (KF) is employed as an economical and effective source of fluoride ions.

-

Catalyst: Tetraphenylphosphonium bromide serves as a phase-transfer catalyst, enhancing the solubility and reactivity of the fluoride salt in the organic medium.[5][6]

-

Solvent and Temperature: The reaction is conducted in sulfolane at an elevated temperature of 140°C to facilitate the nucleophilic aromatic substitution.[5][6]

Experimental Protocol:

-

To a solution of benzyl 5-nitrofuran-2-carboxylate in sulfolane, add potassium fluoride and a catalytic amount of tetraphenylphosphonium bromide.

-

Heat the reaction mixture to 140°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove sulfolane and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, benzyl 5-fluorofuran-2-carboxylate, by flash column chromatography.

Part 2: Hydrogenolysis of Benzyl 5-fluorofuran-2-carboxylate

The final step is the deprotection of the carboxylic acid via hydrogenolysis of the benzyl ester.

-

Catalyst: Palladium on carbon (Pd/C) is the standard and highly effective catalyst for this transformation.

-

Hydrogen Source: The reaction is carried out under a hydrogen atmosphere.

Experimental Protocol:

-

Dissolve benzyl 5-fluorofuran-2-carboxylate in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure) at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 5-Fluorofuran-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

This two-step process provides a reliable and scalable route to 5-Fluorofuran-2-carboxylic acid with a reported overall yield of 56%.[5][6]

Characterization of 5-Fluorofuran-2-carboxylic acid

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 5-Fluorofuran-2-carboxylic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: A general workflow for the characterization of 5-Fluorofuran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-Fluorofuran-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the furan ring. The proton at the 4-position will be coupled to the proton at the 3-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet, as there are no other fluorine atoms in the molecule to couple with. The chemical shift will be indicative of a fluorine atom attached to an aromatic ring.

Expected NMR Data Summary

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | H3 | ~6.5 - 7.0 | d | JH3-H4 = ~3-4 |

| H4 | ~7.0 - 7.5 | d | JH4-H3 = ~3-4 | |

| COOH | >10 | br s | - | |

| ¹³C | C2 (C=O) | ~160 - 170 | s | - |

| C3 | ~110 - 120 | d | JC3-F | |

| C4 | ~115 - 125 | d | JC4-F | |

| C5 | ~150 - 160 | d | JC5-F (large) | |

| O-C | ~140 - 150 | s | - | |

| ¹⁹F | F5 | -100 to -140 (vs CFCl₃) | s | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Fluorofuran-2-carboxylic acid will be characterized by several key absorption bands.[7]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[7]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region for the C-O single bond of the carboxylic acid.

-

C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region, characteristic of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-Fluorofuran-2-carboxylic acid (C₅H₃FO₃), the expected molecular weight is approximately 130.08 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) and fragmentation patterns corresponding to the loss of functional groups such as -OH, -COOH, and CO.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of 5-Fluorofuran-2-carboxylic acid. The described fluorodenitration and subsequent hydrogenolysis provide a practical route to this valuable fluorinated building block. Furthermore, a comprehensive analytical workflow has been detailed for the thorough characterization and purity assessment of the final product. The application of NMR, IR, and mass spectrometry, in conjunction with HPLC, ensures the unambiguous identification and quality control of the synthesized 5-Fluorofuran-2-carboxylic acid, paving the way for its use in further research and development in the fields of medicinal chemistry and materials science.

References

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600...). ResearchGate. Available at: [Link]

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. Available at: [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. National Institutes of Health. Available at: [Link]

-

Possible pathways for introduction of fluorinated functional groups... ResearchGate. Available at: [Link]

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. Available at: [Link]

-

5-fluoro-1-benzofuran-2-carboxylic acid (C9H5FO3). PubChem. Available at: [Link]

-

5-(4-fluorophenyl)furan-2-carboxylic acid (C11H7FO3). PubChem. Available at: [Link]

-

Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in-silico assessment. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. ResearchGate. Available at: [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. Available at: [Link]

-

5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719. PubChem. Available at: [Link]

-

Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. Available at: [Link]

-

2-Furancarboxylic acid. NIST WebBook. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available at: [Link]

-

Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

-

A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PubMed Central. Available at: [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. Available at: [Link]

-

2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710. PubChem. Available at: [Link]

-

The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluorofuran-2-carboxylic Acid

Introduction: The Significance of a Fluorinated Heterocycle

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity. 5-Fluorofuran-2-carboxylic acid (5-FFCA) emerges as a building block of significant interest, merging the versatile furan scaffold with the influential properties of a fluorine substituent. This guide provides a comprehensive technical overview of the known and predicted physicochemical properties of 5-FFCA, offering field-proven insights and standardized protocols for its characterization. It is designed for researchers, medicinal chemists, and drug development professionals who seek to leverage this promising molecule in their work. One vendor has noted its potential as a nicotinic acetylcholine receptor (nAChR) agonist for applications in neurological disorders, highlighting its relevance in pharmaceutical development.[1]

Molecular Structure and Identification

Understanding the fundamental structure of 5-FFCA is the first step in appreciating its chemical behavior. The molecule consists of a five-membered furan ring, a carboxylic acid group at the 2-position, and a fluorine atom at the 5-position.

-

Chemical Name: 5-Fluorofuran-2-carboxylic acid

-

Synonyms: 5-Fluoro-2-furoic acid, 5-Fluoro-2-furancarboxylic acid[2]

Caption: 2D structure of 5-Fluorofuran-2-carboxylic acid.

Synthesis and Chemical Reactivity

The utility of a building block is intrinsically linked to its accessibility and reactivity. 5-FFCA can be synthesized through established synthetic routes, offering reliable access for research and development.

Reported Synthesis Pathway

A convenient two-step synthesis has been reported, achieving a 56% overall yield.[3] This method demonstrates a practical approach for laboratory-scale production.

-

Fluorodenitration: Commercially available benzyl 5-nitrofuran-2-carboxylate is treated with potassium fluoride (KF) and a catalytic amount of tetraphenylphosphonium bromide in sulfolane at 140°C. This step displaces the nitro group with fluorine to furnish benzyl 5-fluorofuran-2-carboxylate.[3]

-

Hydrogenolysis: The resulting benzyl ester is subjected to hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), which cleaves the benzyl protecting group to yield the final product, 5-Fluorofuran-2-carboxylic acid.[3][4]

Caption: Reported two-step synthesis of 5-FFCA.

Chemical Reactivity Profile

The reactivity of 5-FFCA is governed by its three key components:

-

Carboxylic Acid: Undergoes standard reactions such as esterification, amidation, and conversion to the corresponding acyl chloride. These transformations are fundamental for incorporating the 5-FFCA scaffold into larger molecules.

-

Furan Ring: As an electron-rich aromatic system, the furan ring is susceptible to electrophilic substitution. However, its stability can be compromised under strongly acidic or oxidizing conditions. The fluorine atom, being electron-withdrawing, deactivates the ring slightly compared to unsubstituted furan.

-

C-F Bond: The bond between the furan ring and the fluorine atom is exceptionally strong, rendering it generally unreactive under typical synthetic conditions. This stability is a key attribute for its use in drug development.

Core Physicochemical Properties

A molecule's physicochemical profile dictates its behavior in both chemical and biological systems, influencing properties from solubility to cell permeability. While extensive experimental data for 5-FFCA is not widely published, a reliable profile can be constructed from available data and expert analysis based on analogous structures.

| Property | Value / Predicted Range | Basis for Determination / Remarks |

| Physical State | White Solid | Based on synthesis reports and data for similar furoic acids.[5] |

| Melting Point (°C) | Not Experimentally Reported (Predicted: 135-145 °C) | The parent compound, 2-furoic acid, melts at 133.5 °C.[5] The introduction of fluorine often increases the melting point due to enhanced crystal lattice energy from dipole-dipole interactions. |

| Boiling Point (°C) | Not Experimentally Reported | Carboxylic acids often decompose at or near their boiling points. The parent 2-furoic acid boils at 230-232 °C.[5] |

| Solubility | Not Experimentally Reported (Predicted: Sparingly soluble in water; Soluble in polar organic solvents like Methanol, DMSO, THF) | 2-furoic acid has a water solubility of ~37 mg/mL.[5] The fluorine atom may slightly decrease aqueous solubility due to an increase in lipophilicity. Solubility in methanol is confirmed during its synthesis.[4] |

| Acidity (pKa) | Not Experimentally Reported (Predicted: ~2.8 - 3.0) | The pKa of 2-furoic acid is ~3.12. The strongly electron-withdrawing fluorine atom at the 5-position is expected to stabilize the conjugate base (furoate), thereby increasing the acidity and lowering the pKa value. |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for molecular identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data has been reported for 5-FFCA in deuterated methanol (CD₃OD).[4]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.20 | t, J = 3.5 Hz | H3 Proton |

| 5.81 | dd, J = 7.0, 3.5 Hz | H4 Proton | |

| ¹³C NMR | 160.7 | s | C=O (Carboxyl) |

| 160.2 | d, J = 281 Hz | C5-F | |

| 137.1 | s | C2 | |

| 121.6 | s | C3 | |

| 86.0 | d, J = 13.6 Hz | C4 | |

| ¹⁹F NMR | 110.8 | s | C5-F |

-

Expert Analysis: The ¹H NMR shows the characteristic coupling between the H3 and H4 protons. The downfield shift of the H3 proton is consistent with its position adjacent to the electron-withdrawing carboxylic acid group. The large one-bond C-F coupling constant (~281 Hz) in the ¹³C NMR is a definitive feature of a fluorinated aromatic carbon. The smaller two-bond C-F coupling to C4 (~13.6 Hz) is also characteristic.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum is not available, but the key absorbances can be confidently predicted based on the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

-

C=O Stretch (Carbonyl): A sharp, very strong absorption band is expected in the region of 1680-1710 cm⁻¹.

-

C-O Stretch: A strong band is expected around 1200-1300 cm⁻¹.

-

C-F Stretch: A strong, sharp absorption is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the following fragments would be anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 130.

-

Loss of -OH: A fragment at m/z = 113, corresponding to the acylium ion [M-17]⁺.

-

Loss of -COOH: A fragment at m/z = 85, corresponding to the fluorofuranyl cation [M-45]⁺.

Protocols for Experimental Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following section details methodologies for determining the key physicochemical properties that are currently unreported for 5-FFCA.

Protocol: Determination of Melting Point (Capillary Method)

-

Causality: This method provides a sharp, reproducible melting range, which is a primary indicator of purity.

-

Methodology:

-

Sample Preparation: Finely powder a small, dry sample of 5-FFCA.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting point.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.

-

Protocol: Determination of pKa (Potentiometric Titration)

-

Causality: This protocol directly measures the acid dissociation constant by monitoring pH changes upon neutralization, providing a thermodynamically accurate pKa value.

-

Methodology:

-

Solution Preparation: Accurately weigh a sample of 5-FFCA (e.g., 20-30 mg) and dissolve it in a known volume of deionized, CO₂-free water (e.g., 50 mL). If aqueous solubility is low, a co-solvent like methanol or ethanol can be used, and the apparent pKa (pKa*) is reported.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the 5-FFCA solution in a jacketed beaker maintained at 25 °C and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Stability, Handling, and Applications

Stability and Storage

-

Stability: Like many furan derivatives, 5-FFCA may be sensitive to strong acids, which can cause ring-opening or polymerization. It is expected to be stable under standard laboratory conditions (ambient temperature, protected from light). Prolonged exposure to strong oxidizing agents should be avoided.

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Safe Handling Procedures

As a fluorinated carboxylic acid, appropriate safety precautions must be observed. Information extrapolated from safety data sheets for similar compounds (e.g., 2-furoic acid) suggests the following:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Hazards: May cause skin, eye, and respiratory tract irritation. Avoid breathing dust. Wash hands thoroughly after handling.

Applications in Research and Development

5-Fluorofuran-2-carboxylic acid is a valuable building block for:

-

Medicinal Chemistry: Its structure is primed for creating novel drug candidates. The carboxylic acid serves as a handle for amide bond formation, a common linkage in pharmaceuticals. The fluorinated furan core can enhance binding interactions and improve pharmacokinetic properties such as metabolic stability.

-

Agrochemicals: Fluorinated heterocyclic compounds are frequently used in the development of new pesticides and herbicides.

-

Materials Science: The rigid, polar structure of 5-FFCA makes it a candidate for incorporation into specialty polymers and functional materials.

Conclusion

5-Fluorofuran-2-carboxylic acid represents a molecule of high potential, strategically designed to leverage the benefits of fluorine chemistry within a versatile heterocyclic framework. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide has synthesized the existing data with expert-driven predictions to provide a robust working knowledge base. The reported NMR data confirms its structure, and established chemical principles allow for reliable estimation of its core properties. By following the validated experimental protocols detailed herein, researchers can confidently generate the precise data needed to advance their work in drug discovery, agrochemicals, and materials science, unlocking the full potential of this promising fluorinated building block.

References

-

ResearchGate. (2025). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Fluorofuran-2-carboxylic acid: Synthesis, Structure, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Fluorofuran-2-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, and prospective applications.

Chemical Identity and Molecular Structure

The molecular structure of 5-Fluorofuran-2-carboxylic acid is defined by a furan ring, a five-membered aromatic heterocycle containing one oxygen atom. A carboxylic acid group is attached at the 2-position, and a fluorine atom is substituted at the 5-position.

Table 1: Molecular Descriptors for 5-Fluorofuran-2-carboxylic acid

| Descriptor | Value |

| Molecular Formula | C₅H₃FO₃ |

| IUPAC Name | 5-Fluorofuran-2-carboxylic acid |

| Canonical SMILES | C1=C(OC(=C1F)C(=O)O) |

The strategic placement of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug design.[1]

Visualization of the Molecular Structure

To provide a clear representation of the molecular architecture, the following diagrams illustrate the 2D and 3D structures of 5-Fluorofuran-2-carboxylic acid.

Caption: 2D chemical structure of 5-Fluorofuran-2-carboxylic acid.

Synthesis of 5-Fluorofuran-2-carboxylic acid

A convenient and efficient synthesis of 5-Fluorofuran-2-carboxylic acid has been developed, proceeding in two main steps with a good overall yield.[2] This synthetic route leverages a fluorodenitration reaction followed by hydrogenolysis.

Synthetic Workflow

The synthesis starts with the commercially available benzyl 5-nitrofuran-2-carboxylate.

Caption: Overall synthetic workflow for 5-Fluorofuran-2-carboxylic acid.

Experimental Protocol

Step 1: Fluorodenitration of Benzyl 5-nitrofuran-2-carboxylate

-

To a solution of benzyl 5-nitrofuran-2-carboxylate in sulfolane, add potassium fluoride (KF) and a catalytic amount of tetraphenylphosphonium bromide.

-

Heat the reaction mixture to 140°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and extract the product, benzyl 5-fluorofuran-2-carboxylate.

-

Purify the product using column chromatography.

Causality: The use of tetraphenylphosphonium bromide as a phase-transfer catalyst is crucial for facilitating the halogen exchange (Halex) reaction between the nitro group and the fluoride ion from potassium fluoride.[2] Sulfolane is an effective polar aprotic solvent for this type of nucleophilic aromatic substitution.

Step 2: Hydrogenolysis of Benzyl 5-fluorofuran-2-carboxylate

-

Dissolve the purified benzyl 5-fluorofuran-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Filter off the catalyst and concentrate the solvent under reduced pressure to yield 5-Fluorofuran-2-carboxylic acid.

Causality: Hydrogenolysis is a standard method for the deprotection of benzyl esters. The palladium catalyst facilitates the cleavage of the benzyl C-O bond in the presence of hydrogen, releasing the free carboxylic acid and toluene as a byproduct.[2]

Physicochemical Properties and the Role of Fluorine

The introduction of a fluorine atom into the furan ring imparts unique physicochemical properties to the molecule. Fluorine is the most electronegative element, and its presence can significantly alter the acidity, lipophilicity, and metabolic stability of a compound.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Impact | Rationale |

| Acidity (pKa) | Increased acidity compared to furan-2-carboxylic acid | The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion. |

| Lipophilicity (logP) | Increased lipophilicity | Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability.[1] |

| Metabolic Stability | Enhanced metabolic stability | The C-F bond is very strong and resistant to enzymatic cleavage, which can block metabolic pathways. |

The strategic incorporation of fluorine is a widely used strategy in drug design to modulate the properties of lead compounds and improve their pharmacokinetic and pharmacodynamic profiles.[1]

Applications in Drug Development and Medicinal Chemistry

Furan-based compounds are important scaffolds in medicinal chemistry. The fluorinated analog, 5-Fluorofuran-2-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas

-

Anticancer Agents: Fluorinated compounds are common in oncology. For instance, 5-fluorouracil is a widely used chemotherapeutic agent. The synergistic effects of combining fluorinated compounds with other drugs are also an active area of research.[3]

-

Antidepressants: Benzofuran derivatives, structurally related to furans, are used in the development of antidepressants. For example, Vilazodone, a benzofuran derivative, is used to treat major depressive disorder.[4] The synthesis of such drugs often involves intermediates like nitrobenzofuran-2-carboxylic acid.[4]

-

Nicotinic Acetylcholine Receptor (nAChR) Agonists: Furoyl derivatives have been investigated as potent and selective α4β2 nAChR agonists, which are targets for various neurological disorders.[2]

Caption: Potential applications of 5-Fluorofuran-2-carboxylic acid in drug development.

Conclusion

5-Fluorofuran-2-carboxylic acid represents a promising and versatile building block for the synthesis of novel compounds with significant potential in medicinal chemistry. Its efficient two-step synthesis makes it an accessible starting material for further chemical exploration. The strategic incorporation of a fluorine atom is expected to confer advantageous physicochemical and pharmacological properties, making it a compound of high interest for researchers and scientists in the field of drug discovery and development.

References

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. (2025). ResearchGate. [Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023). Semantic Scholar. [Link]

-

Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. PMC - NIH. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluorofuran-2-carboxylic Acid

Introduction

5-Fluorofuran-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The introduction of a fluorine atom into the furan ring can profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and functional materials.[1] A thorough understanding of its structural and electronic characteristics is paramount for its effective application.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 5-Fluorofuran-2-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of extensive, publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy, data from analogous compounds such as 2-furancarboxylic acid, and the known effects of fluorine substitution to provide a robust predictive analysis.[1][2][3] This document is intended to serve as a practical resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 5-Fluorofuran-2-carboxylic acid, with the IUPAC name furan-2-carboxylic acid, features a five-membered aromatic furan ring, a carboxylic acid group at the C2 position, and a fluorine atom at the C5 position. This substitution pattern dictates a unique spectroscopic fingerprint. The fluorine atom, being highly electronegative, will exert a significant influence on the electron density of the furan ring, which will be observable in all forms of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Fluorofuran-2-carboxylic acid, a complete analysis will involve ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the furan ring (H3 and H4), and a broad singlet for the carboxylic acid proton.

-

H3 and H4 Protons: The fluorine atom at the C5 position will influence the chemical shifts of the adjacent protons through space and through the pi-system. We can predict the chemical shifts and coupling constants by comparing with the parent compound, 2-furancarboxylic acid.[2][4] The electron-withdrawing nature of the fluorine atom is expected to deshield the furan protons, shifting them downfield. Furthermore, the protons will exhibit coupling to each other (JHH) and long-range coupling to the fluorine atom (JHF).

-

Carboxylic Acid Proton: The -COOH proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for 5-Fluorofuran-2-carboxylic acid (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| COOH | >12 | br s | - |

| H3 | ~7.4 | d | ³JH3-H4 ≈ 3.5, ⁴JH3-F ≈ 2-3 |

| H4 | ~6.8 | d | ³JH4-H3 ≈ 3.5, ³JH4-F ≈ 4-5 |

Causality behind Predictions: The predicted chemical shifts are based on the known values for 2-furancarboxylic acid, with an expected downfield shift due to the electronegative fluorine. The coupling constants are estimated based on typical values for furan systems and known through-bond H-F coupling magnitudes.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all five carbon atoms in the molecule. The fluorine substitution will have a pronounced effect, particularly on the carbon to which it is attached (C5), which will appear as a doublet due to one-bond C-F coupling (¹JCF).

Table 2: Predicted ¹³C NMR Data for 5-Fluorofuran-2-carboxylic acid (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| C=O | ~160 | s | - |

| C5 | ~155 | d | ¹JC5-F ≈ 240-260 |

| C2 | ~148 | d | ³JC2-F ≈ 10-15 |

| C3 | ~120 | d | ³JC3-F ≈ 5-10 |

| C4 | ~114 | d | ²JC4-F ≈ 25-30 |

Expertise in Interpretation: The large one-bond C-F coupling constant is a hallmark of organofluorine compounds and is a key diagnostic feature. The smaller two- and three-bond C-F couplings provide further structural confirmation.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment.[5][6]

-

Chemical Shift: The chemical shift of the fluorine atom in aromatic systems is sensitive to the electronic environment. For 5-Fluorofuran-2-carboxylic acid, the fluorine is attached to an electron-rich furan ring, but is also influenced by the electron-withdrawing carboxylic acid group. The chemical shift is predicted to be in the typical range for fluoroaromatic compounds.

-

Coupling: The ¹⁹F signal will be split by the adjacent protons, H4 (³JF-H4) and H3 (⁴JF-H3), resulting in a doublet of doublets.

Table 3: Predicted ¹⁹F NMR Data for 5-Fluorofuran-2-carboxylic acid (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| F | -120 to -140 | dd | ³JF-H4 ≈ 4-5, ⁴JF-H3 ≈ 2-3 |

Reference Standard: It is crucial to report the reference standard used for ¹⁹F NMR, as chemical shifts can vary. A common external standard is CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 5-Fluorofuran-2-carboxylic acid will be dominated by absorptions from the carboxylic acid group and the fluorinated furan ring.

Table 4: Predicted IR Absorption Bands for 5-Fluorofuran-2-carboxylic acid

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a hydrogen-bonded carboxylic acid dimer.[7][8] |

| 1680-1710 | C=O stretch | Strong, sharp peak for the carboxylic acid carbonyl.[7][8] |

| 1550-1600 | C=C stretch | Aromatic furan ring vibrations. |

| 1200-1300 | C-O stretch | Carboxylic acid C-O stretch, often coupled with O-H bend. |

| 1050-1150 | C-F stretch | Strong absorption, characteristic of the C-F bond. |

| 900-950 | O-H bend | Out-of-plane bend of the carboxylic acid OH. |

Trustworthiness of Data: The broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid. The presence of a strong C-F stretch in conjunction with these bands would strongly suggest the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Fluorofuran-2-carboxylic acid (Molecular Weight: 130.07 g/mol ), electron ionization (EI) would likely be used.

Table 5: Predicted Mass Spectrometry Fragmentation for 5-Fluorofuran-2-carboxylic acid

| m/z | Predicted Fragment | Description |

| 130 | [M]⁺ | Molecular ion peak. |

| 113 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 102 | [M-CO]⁺ | Loss of carbon monoxide from the furan ring. |

| 85 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

Authoritative Grounding: The fragmentation pattern is predicted based on the known fragmentation of furan derivatives and carboxylic acids. The stability of the furan ring will influence the relative abundance of the fragment ions.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Fluorofuran-2-carboxylic acid.

Sample Preparation

A convenient synthesis of 5-fluorofuran-2-carboxylic acid has been reported, involving the fluorodenitration of benzyl 5-nitrofuran-2-carboxylate followed by hydrogenolysis.[9] The final product should be purified by recrystallization or column chromatography to ensure high purity for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Fluorofuran-2-carboxylic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 2 seconds, appropriate spectral width to cover the fluoroaromatic region.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

Typical EI energy: 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Fluorofuran-2-carboxylic acid.

Spectroscopic Relationship Diagram

Caption: Relationship between the molecular structure and the information obtained from different spectroscopic techniques.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 5-Fluorofuran-2-carboxylic acid. By combining data from analogous compounds with fundamental spectroscopic principles, researchers can confidently identify and analyze this important fluorinated building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. As with any predictive guide, it is recommended to confirm these findings with experimental data once a pure sample is obtained.

References

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. (2025). ResearchGate. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (n.d.). eCommons. [Link]

-

Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan-Formic Acid and Thiophene-Formic Acid Complexes. (2022). ResearchGate. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan. (2023). ACS Publications. [Link]

-

Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan–Formic Acid and Thiophene–Formic Acid Complexes. (2022). ACS Publications. [Link]

-

Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan-Formic Acid and Thiophene-Formic Acid Complexes. (2022). PubMed. [Link]

-

2-Furancarboxylic acid. (n.d.). PubChem. [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). NIH. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A vibrational spectroscopic study on furan and its hydrated derivatives. (2007). ResearchGate. [Link]

-

Synthesis, characterization and properties of furan-containing difluoroboron complexes. (n.d.). RSC Publishing. [Link]

-

2 Furoic acid. (2014). mzCloud. [Link]

-

2-Furancarboxylic acid. (n.d.). NIST WebBook. [Link]

-

Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. (1954). Journal of the Chemical Society (Resumed). [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. [Link]

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (n.d.). ResearchGate. [Link]

-

Selective synthesis of fluorinated furan derivatives via AgNO3-catalyzed activation of an electronically deficient triple bond. (2007). PubMed. [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). ResearchGate. [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (n.d.). MDPI. [Link]

-

Possible pathways for introduction of fluorinated functional groups... (n.d.). ResearchGate. [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CₙF₂ₙ₊₁COOH (n = 6). (2009). Sci-Hub. [Link]

-

Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). (2009). PubMed. [Link]

-

Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. (2023). White Rose Research Online. [Link]

-

Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. (n.d.). ResearchGate. [Link]

-

FT-IR spectrum of FDCA. (n.d.). ResearchGate. [Link]

-

Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). (2009). ResearchGate. [Link]

-

5-fluoro-1-benzofuran-2-carboxylic acid (C9H5FO3). (n.d.). PubChem. [Link]

-

5-Formyl-2-furancarboxylic Acid. (n.d.). PubChem. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

2-Furancarboxylic acid, 5-methyl-. (n.d.). PubChem. [Link]

-

Introduction to IR Spectroscopy - Carboxylic Acids. (2012). YouTube. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

Sources

- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biophysics.org [biophysics.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

5-Fluorofuran-2-carboxylic Acid: A Scaffolding for Next-Generation Therapeutics

An In-Depth Technical Guide for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability. This guide delves into the therapeutic potential of 5-Fluorofuran-2-carboxylic acid, a structurally intriguing molecule that combines the versatile furan core with the unique properties of fluorine. While direct therapeutic applications of this specific molecule are not yet extensively documented, this paper will extrapolate its potential based on the well-established bioactivities of furan derivatives and the known impact of fluorination. We will explore its plausible mechanisms of action in oncology, infectious diseases, and inflammatory conditions. Furthermore, this guide provides a comprehensive framework of detailed, self-validating experimental protocols for researchers to systematically investigate and validate these potential therapeutic applications.

Introduction: The Rationale for 5-Fluorofuran-2-carboxylic Acid in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of a fluorine atom to the 5-position of the furan-2-carboxylic acid core is a deliberate design element aimed at augmenting its therapeutic potential. Fluorine's high electronegativity and small size can significantly alter the electronic properties and conformation of the molecule, often leading to improved interactions with biological targets.[2] Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule, thereby enhancing its metabolic stability and pharmacokinetic profile.[3][4][5]

This guide will therefore explore the therapeutic promise of 5-Fluorofuran-2-carboxylic acid by examining three key areas of potential application: oncology, infectious diseases, and inflammation.

Postulated Therapeutic Applications and Mechanisms of Action

Based on the known biological activities of analogous furan derivatives, we can postulate several therapeutic applications for 5-Fluorofuran-2-carboxylic acid.

Anticancer Potential

Furan derivatives have demonstrated notable anticancer activity through various mechanisms.[6] For 5-Fluorofuran-2-carboxylic acid, we hypothesize two primary lines of investigation:

-

Induction of Apoptosis and Cell Cycle Arrest: Many furan-containing compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cell proliferation.[6][7] It is plausible that 5-Fluorofuran-2-carboxylic acid could modulate key signaling pathways involved in these processes.

-

Inhibition of Pro-survival Signaling Pathways: Furan derivatives have been shown to suppress critical cancer-promoting pathways such as PI3K/Akt and Wnt/β-catenin.[8][9] The fluorine atom in 5-Fluorofuran-2-carboxylic acid may enhance its binding to and inhibition of key kinases or other enzymes within these cascades.

Caption: Postulated anti-inflammatory mechanism of 5-Fluorofuran-2-carboxylic acid.

Experimental Protocols for Therapeutic Evaluation

To rigorously assess the therapeutic potential of 5-Fluorofuran-2-carboxylic acid, a systematic in vitro evaluation is essential. The following protocols provide a robust framework for these investigations.

General Cell Culture and Compound Preparation

-

Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), and macrophage cell lines (e.g., RAW 264.7) should be procured from a reputable source (e.g., ATCC).

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Stock Solution: Prepare a high-concentration stock solution of 5-Fluorofuran-2-carboxylic acid in a suitable solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate culture medium to achieve the desired final concentrations.

Anticancer Activity Assays

Caption: Experimental workflow for in vitro anticancer screening.

This assay measures the metabolic activity of cells as an indicator of cell viability. [10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Fluorofuran-2-carboxylic acid for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance at 570 nm. The IC₅₀ value (concentration that inhibits 50% of cell growth) can then be calculated.

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with 5-Fluorofuran-2-carboxylic acid at concentrations around the IC₅₀ value for 24-48 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with 5-Fluorofuran-2-carboxylic acid for a predetermined time.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Antimicrobial Susceptibility Testing

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12][13]

-

Preparation of Dilutions: Prepare serial two-fold dilutions of 5-Fluorofuran-2-carboxylic acid in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This is a qualitative method to assess antimicrobial activity. [12][14]

-

Plate Inoculation: Inoculate the surface of an agar plate with a standardized bacterial suspension.

-

Disk Application: Place sterile filter paper discs impregnated with a known concentration of 5-Fluorofuran-2-carboxylic acid onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each disc.

Anti-inflammatory Activity Assays

This assay measures the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.

-

Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of 5-Fluorofuran-2-carboxylic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

This assay measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Sample Collection: Collect the supernatant from LPS-stimulated macrophages treated with 5-Fluorofuran-2-carboxylic acid.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Data Analysis: Quantify the cytokine concentration based on the standard curve.

Pharmacokinetics and Drug Metabolism Considerations

The introduction of fluorine is anticipated to improve the metabolic stability of the furan ring. [2][15]However, the metabolism of furan derivatives can be complex and may lead to the formation of reactive metabolites.

-

Metabolic Pathways: Furan derivatives can be metabolized by cytochrome P-450 enzymes to form reactive epoxides. [8]These electrophilic intermediates can bind to cellular macromolecules, potentially leading to toxicity. [8]* Detoxification: Glutathione (GSH) can conjugate with and detoxify these reactive metabolites. [8]* Impact of Fluorine: The strong C-F bond in 5-Fluorofuran-2-carboxylic acid may block P-450-mediated metabolism at the 5-position, potentially redirecting metabolism to other sites on the molecule or slowing down the overall metabolic rate. However, metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites such as fluoroacetic acid. [7]

Toxicology and Safety Assessment

A thorough toxicological evaluation is critical for any new drug candidate.

-

Hepatotoxicity: The primary toxicity concern for furan derivatives is hepatotoxicity, which is linked to the formation of reactive metabolites. [9][14]In vitro and in vivo studies will be necessary to assess the potential for 5-Fluorofuran-2-carboxylic acid to cause liver damage.

-

General Toxicity: The toxicity of perfluorinated carboxylic acids has been shown to vary depending on the length of the carbon chain. [16][17][18]While 5-Fluorofuran-2-carboxylic acid is not a perfluorinated compound, its fluorinated nature warrants careful toxicological assessment.

-

Predictive Toxicology: In silico models can be employed in the early stages of development to predict potential toxicities and guide further experimental work.

Conclusion and Future Directions

5-Fluorofuran-2-carboxylic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its structural features suggest the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The experimental framework provided in this guide offers a systematic and scientifically rigorous approach to validating these hypotheses. Future research should focus on a comprehensive in vitro evaluation as outlined, followed by in vivo efficacy and safety studies in relevant animal models for the most promising therapeutic areas. A thorough investigation of its metabolic fate and toxicological profile will be paramount to its successful translation into a clinical candidate. The insights gained from such studies will not only elucidate the therapeutic potential of 5-Fluorofuran-2-carboxylic acid but also contribute to the broader understanding of fluorinated furan derivatives in medicinal chemistry.

References

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Available at: [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

-

Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism Reviews, 14(1), 35-47. Available at: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

-

Das, K., et al. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. Journal of Pharmaceutical Negative Results, 14(3), 2022-2030. Available at: [Link]

-

Moser, G. J., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic Pathology, 37(5), 629-640. Available at: [Link]

-

IUPAC. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Pure and Applied Chemistry. Available at: [Link]

-

Wu, S., et al. (2018). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1715-1725. Available at: [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

Der Pharma Chemica. (2013). Pharmacological activity of furan derivatives. Available at: [Link]

-

ResearchGate. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Available at: [Link]

-

Corsini, E., et al. (2013). Perfluorinated compounds: emerging POPs with potential immunotoxicity. Toxicology Letters, 223(3), 293-301. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. Available at: [Link]

-

Li, Y., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1436-1444. Available at: [Link]

-

Graham, J. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Iqbal, M. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available at: [Link]

-

Pharmaceuticals (Basel). (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Available at: [Link]

-

National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Available at: [Link]

-

Buck, R. C., et al. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 45(19), 7939-7945. Available at: [Link]

-

Tichý, L., et al. (2011). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Neuroendocrinology Letters, 32(Suppl 2), 79-82. Available at: [Link]

-

Fliedner, A., et al. (2017). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. Journal of Applied Toxicology, 37(6), 699-708. Available at: [Link]

-

Sibley, P. K., et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology, 41(20), 7159-7165. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. focusontoxpath.com [focusontoxpath.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Fluorofuran-2-carboxylic Acid in Biological Systems

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5-Fluorofuran-2-carboxylic acid is a structurally intriguing small molecule that merges the recognized pharmacophore of a furan ring with the bioisosteric replacement of a hydrogen atom with fluorine at the 5-position, a hallmark of the potent anticancer agent 5-Fluorouracil (5-FU). While direct experimental evidence for the specific mechanism of action of 5-Fluorofuran-2-carboxylic acid is not extensively documented in publicly available literature, its structural characteristics allow for the formulation of a compelling, hypothesis-driven mechanism. This guide posits that 5-Fluorofuran-2-carboxylic acid likely functions as an antimetabolite, undergoing intracellular conversion to fraudulent nucleotides that disrupt nucleic acid biosynthesis, primarily through the inhibition of thymidylate synthase. This document provides a detailed exploration of this proposed mechanism, outlines robust experimental protocols for its validation, and offers insights into the structure-activity relationships that may govern its biological effects.

Introduction: The Therapeutic Potential of Furan Derivatives

The furan nucleus is a versatile heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Furan derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[3][4] The incorporation of a furan moiety can enhance the pharmacokinetic properties of a molecule, including its metabolic stability and ability to interact with biological targets.[2] Furthermore, the substitution pattern on the furan ring can significantly modulate its biological activity.[3]

The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical and pharmacological properties. In the case of 5-Fluorofuran-2-carboxylic acid, the fluorine at the 5-position is anticipated to be a key determinant of its biological activity, drawing a strong parallel to the mechanism of the widely used chemotherapeutic, 5-Fluorouracil.[1][3]

Proposed Mechanism of Action: An Antimetabolite Approach

Based on its structural analogy to 5-FU, the central hypothesis is that 5-Fluorofuran-2-carboxylic acid acts as an antimetabolite, interfering with the synthesis of DNA and RNA.[5] Antimetabolites exert their cytotoxic effects by mimicking endogenous metabolites, thereby competitively inhibiting key enzymes or by being incorporated into macromolecules and disrupting their function.[6]

The proposed mechanism can be dissected into three key stages: metabolic activation, target inhibition, and downstream cellular consequences.

Metabolic Activation: The Path to a Fraudulent Nucleotide

For 5-Fluorofuran-2-carboxylic acid to exert its antimetabolite effect, it must first be anabolized into a fraudulent nucleotide. This multi-step intracellular conversion is likely to proceed as follows:

-

Conversion to 5-Fluorofuroyl-CoA: The carboxylic acid moiety is likely activated by conversion to a thioester with Coenzyme A (CoA), a common metabolic fate for carboxylic acids.

-

Ribosylation and Phosphorylation: The activated intermediate could then be a substrate for enzymes involved in nucleotide biosynthesis, leading to the formation of a 5-fluorofuran ribonucleotide.

-

Conversion to a Deoxyribonucleotide: Ribonucleotide reductase could then convert the ribonucleotide to its corresponding deoxyribonucleotide, 5-fluoro-2'-deoxyfuran-monophosphate (FdFUMP).

This metabolic pathway is analogous to the activation of 5-FU, which is converted to fluorodeoxyuridine monophosphate (FdUMP), the active inhibitor of thymidylate synthase.[3][7]

Figure 1. Proposed metabolic activation pathway.

Target Inhibition: The Crucial Role of Thymidylate Synthase

The primary molecular target for the activated metabolite, FdFUMP, is hypothesized to be thymidylate synthase (TS) .[1][3] TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of thymidine, a nucleotide essential for DNA replication and repair.[8][9]

FdFUMP, being a structural analog of dUMP, is expected to bind to the active site of TS. In a mechanism analogous to that of FdUMP, the fluorine atom at the 5-position would prevent the methylation reaction from completing, leading to the formation of a stable ternary covalent complex between FdFUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate.[8][9] This irreversible inhibition of TS would lead to a depletion of the intracellular dTMP pool.[1][3]

Figure 2. Proposed inhibition of Thymidylate Synthase.

Downstream Cellular Consequences: Induction of "Thymineless Death"

The inhibition of thymidylate synthase and the subsequent depletion of dTMP leads to a state of "thymineless death" in rapidly proliferating cells, such as cancer cells.[2] The cellular consequences include:

-

Inhibition of DNA Synthesis and Repair: The lack of dTMP halts DNA replication and impairs DNA repair mechanisms, leading to DNA damage.

-

Incorporation of Fraudulent Nucleotides: The imbalance in the nucleotide pool can lead to the misincorporation of other nucleotides, such as dUTP and potentially fraudulent furan-containing nucleotides, into the DNA, further compromising its integrity.

-

Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Furan Ring Metabolism: A Potential Alternative Pathway

It is also important to consider the potential for the furan ring itself to be metabolized. The cytochrome P450 enzyme system, particularly CYP2E1, is known to oxidize furan to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[10][11][12] BDA is a highly electrophilic species that can form adducts with cellular nucleophiles, including proteins and DNA, leading to cytotoxicity and genotoxicity.[11][12]

While the primary proposed mechanism of action for 5-Fluorofuran-2-carboxylic acid is as an antimetabolite, the potential for its furan moiety to undergo bioactivation to a reactive electrophile should not be discounted and may contribute to its overall biological activity and potential toxicity profile.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assay: Thymidylate Synthase Activity

This assay will determine the direct inhibitory effect of the putative active metabolite of 5-Fluorofuran-2-carboxylic acid on thymidylate synthase.

Objective: To measure the IC50 value of FdFUMP (synthesized in vitro) for human thymidylate synthase.

Methodology:

-

Reagents and Materials: Recombinant human thymidylate synthase, dUMP, 5,10-methylenetetrahydrofolate, NADPH, dihydrofolate reductase, spectrophotometer.

-

Assay Principle: The activity of TS is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH in a coupled reaction with dihydrofolate reductase.

-

Procedure:

-

Prepare a reaction mixture containing buffer, dUMP, 5,10-methylenetetrahydrofolate, NADPH, and dihydrofolate reductase.

-

Add varying concentrations of the synthesized FdFUMP to the reaction mixture.

-

Initiate the reaction by adding thymidylate synthase.

-

Monitor the change in absorbance at 340 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

-

| Component | Final Concentration |

| Tris-HCl buffer (pH 7.4) | 50 mM |

| dUMP | 100 µM |

| 5,10-methylenetetrahydrofolate | 50 µM |

| NADPH | 150 µM |